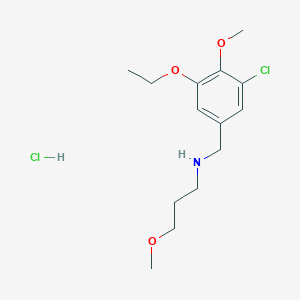
N-(1-ethylpropyl)-1-(4-fluorobenzoyl)-4-piperidinecarboxamide
Vue d'ensemble
Description
N-(1-ethylpropyl)-1-(4-fluorobenzoyl)-4-piperidinecarboxamide, also known as EFDP or 4'-fluoro-4-hydroxybenzylpiperidine-4-carboxamide, is a chemical compound that belongs to the piperidine class of compounds. It is a potent and selective inhibitor of the dopamine transporter (DAT) and has been used in scientific research to study the role of dopamine in various physiological and pathological processes.
Mécanisme D'action
N-(1-ethylpropyl)-1-(4-fluorobenzoyl)-4-piperidinecarboxamide works by inhibiting the dopamine transporter (DAT), which is responsible for the reuptake of dopamine from the synaptic cleft. By inhibiting DAT, this compound increases the levels of dopamine in the synaptic cleft, leading to increased dopamine signaling.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily related to its ability to increase dopamine signaling. Some of the key effects of this compound include:
1. Increased locomotor activity: this compound has been shown to increase locomotor activity in animals by increasing dopamine signaling.
2. Reinforcing effects: this compound has been shown to have reinforcing effects in animals, indicating its potential for abuse.
3. Antidepressant effects: this compound has been shown to have antidepressant effects in animal models of depression.
4. Antipsychotic effects: this compound has been shown to have antipsychotic effects in animal models of schizophrenia.
Avantages Et Limitations Des Expériences En Laboratoire
Some of the advantages of using N-(1-ethylpropyl)-1-(4-fluorobenzoyl)-4-piperidinecarboxamide in lab experiments include:
1. Potent and selective: this compound is a potent and selective inhibitor of DAT, making it a valuable tool for studying the role of dopamine in various physiological and pathological processes.
2. Well-characterized: this compound has been well-characterized in terms of its pharmacological properties, making it a reliable tool for scientific research.
3. Availability: this compound is readily available from commercial sources, making it easy to obtain for lab experiments.
Some of the limitations of using this compound in lab experiments include:
1. Potential for abuse: this compound has reinforcing effects in animals, indicating its potential for abuse.
2. Limited selectivity: While this compound is selective for DAT, it may also interact with other neurotransmitter transporters, leading to off-target effects.
3. Lack of human data: While this compound has been extensively studied in animal models, there is limited data on its effects in humans.
Orientations Futures
There are several future directions for research on N-(1-ethylpropyl)-1-(4-fluorobenzoyl)-4-piperidinecarboxamide, including:
1. Development of new treatments for addiction: this compound has shown promise as a potential treatment for drug addiction, and further research is needed to develop new treatments based on this compound.
2. Development of new treatments for depression: this compound has also shown promise as a potential treatment for depression, and further research is needed to develop new treatments based on this compound.
3. Development of new treatments for Parkinson's disease: this compound has been shown to have neuroprotective effects in animal models of Parkinson's disease, and further research is needed to develop new treatments based on this compound.
4. Development of new treatments for schizophrenia: this compound has also been shown to have antipsychotic effects in animal models of schizophrenia, and further research is needed to develop new treatments based on this compound.
In conclusion, this compound is a potent and selective inhibitor of the dopamine transporter that has been extensively used in scientific research to study the role of dopamine in various physiological and pathological processes. While this compound has several advantages as a research tool, it also has limitations and potential for abuse. Future research on this compound may lead to the development of new treatments for addiction, depression, Parkinson's disease, and schizophrenia.
Applications De Recherche Scientifique
N-(1-ethylpropyl)-1-(4-fluorobenzoyl)-4-piperidinecarboxamide has been used extensively in scientific research to study the role of dopamine in various physiological and pathological processes. Some of the key areas of research where this compound has been used include:
1. Addiction: this compound has been used to study the role of dopamine in addiction and to develop new treatments for drug addiction.
2. Parkinson's disease: this compound has been used to study the role of dopamine in Parkinson's disease and to develop new treatments for this condition.
3. Depression: this compound has been used to study the role of dopamine in depression and to develop new treatments for this condition.
4. Schizophrenia: this compound has been used to study the role of dopamine in schizophrenia and to develop new treatments for this condition.
Propriétés
IUPAC Name |
1-(4-fluorobenzoyl)-N-pentan-3-ylpiperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25FN2O2/c1-3-16(4-2)20-17(22)13-9-11-21(12-10-13)18(23)14-5-7-15(19)8-6-14/h5-8,13,16H,3-4,9-12H2,1-2H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGZIXQJUFHMPKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)NC(=O)C1CCN(CC1)C(=O)C2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(4-fluorophenyl)-5-oxo-N-(2-pyridinylmethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4446283.png)
![N,3-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4446290.png)
![ethyl [3-(4-chlorophenyl)-2-(methoxymethyl)-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidin-5-yl]acetate](/img/structure/B4446300.png)

![N-[5-(2,3-dihydro-1H-indol-1-ylcarbonyl)-2-methylphenyl]benzamide](/img/structure/B4446310.png)
![5-{[(4-bromo-2-fluorophenyl)amino]sulfonyl}-2-methoxy-N-methylbenzamide](/img/structure/B4446316.png)
![N-[1-ethyl-2-(1-pyrrolidinylmethyl)-1H-benzimidazol-5-yl]propanamide](/img/structure/B4446326.png)
![3-methyl-5-oxo-N-(2-pyridinylmethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4446334.png)
![N-{2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-1-methyl-1H-benzimidazol-5-yl}propanamide](/img/structure/B4446336.png)

![2-methoxy-N-methyl-5-[(2-methyl-2,3-dihydro-1H-indol-1-yl)sulfonyl]benzamide](/img/structure/B4446341.png)


![3-[4-(4-methoxyphenyl)-1-piperazinyl]-6-phenylpyridazine](/img/structure/B4446379.png)
